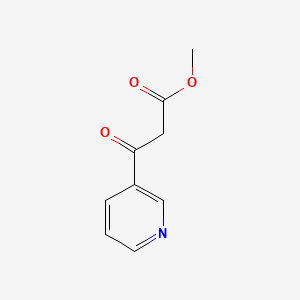

Methyl nicotinoylacetate

Descripción general

Descripción

Methyl nicotinoylacetate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antinociceptive Activity

Methyl nicotinate, a derivative of nicotinic acid, has shown effective peripheral and central antinociceptive activity in mice. This compound reduced the number of writhes induced by acetic acid and prolonged the reaction latency to thermally-induced pain, suggesting its potential in pain management (Erharuyi et al., 2015).

Enhancement of Peripheral Blood Collection

Local application of methyl nicotinate solution has been investigated as a method to improve peripheral blood collection, especially for patients with venous blood collection phobia or difficulty in providing venous blood samples. This treatment did not significantly change the proportions of different blood cells, indicating its safety and reliability (Zhu et al., 2022).

Vasodilation in Diabetic Neuropathy

The vasodilation induced by topical application of methyl nicotinate has been compared to the vasodilatory response to acetylcholine and sodium nitroprusside in diabetic neuropathic patients. Methyl nicotinate induced skin vasodilation comparable to the maximal vasodilation by these other agents, potentially useful for increasing blood flow and preventing diabetic foot problems (Caselli et al., 2003).

Metabolic Methylation Sink in Cancer

Nicotinamide N-methyltransferase (NNMT) uses methyl units from S-adenosyl methionine to produce 1-methylnicotinamide, leading to an altered epigenetic state in cancer cells. This highlights a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, suggesting a potential target for therapy (Ulanovskaya et al., 2013).

Regulation of Hepatic Nutrient Metabolism

NNMT, by methylating nicotinamide to produce N1-methylnicotinamide (MNAM), has emerged as a metabolic regulator in the liver. This enzyme plays a role in altering glucose and cholesterol metabolism, with MNAM supplementation showing benefits in reducing serum and liver cholesterol levels in mice (Hong et al., 2015).

Pharmacogenetics Research

The NIH Pharmacogenetics Research Network focuses on correlating drug responsewith genetic variation, including drugs used to treat conditions such as nicotine addiction. This research could be relevant for understanding the genetic factors influencing the response to compounds like methyl nicotinate (Giacomini et al., 2007).

Structural Studies of Nicotinoids

Investigations into the structure and conformation of nicotinoids, such as cotinine and nicotine, can provide insights into how the addition of functional groups, like those in methyl nicotinate, might affect their biochemical and pharmacological roles. Such studies help understand the molecular properties of these compounds (Uriarte et al., 2017).

Epigenetic Changes in Insects

Research on neonicotinoids, which are related to nicotinamide derivatives, has shown that these compounds can induce epigenetic changes in bees. Although not directly about methyl nicotinoylacetate, this research highlights the broader impacts of nicotinic compounds on DNA methylation and gene expression (Bebane et al., 2019).

Inhibition of NNMT for Metabolic Disorders

A study on inhibiting NNMT, the enzyme that catalyzes the methylation of nicotinamide, demonstrated metabolic benefits, including insulin sensitization and glucose modulation. This suggests the importance of the methylation process of nicotinamide compounds in metabolic health (Kannt et al., 2018).

Skin Blood Flow Response

The vasodilatory effects of topically applied methyl nicotinate on the skin have been characterized, providing insights into its potential use in assessing microcirculation and skin viability. Understanding these mechanisms helps in evaluating its efficacy and safety for topical applications (Elawa et al., 2019).

Emerging Therapeutic Target: NNMT

NNMT's role in diseases like cancer makes it an emerging therapeutic target. The development of inhibitors against NNMT could be critical for treating conditions where nicotinamide methylation is involved. This research sheds light on the importance of targeting enzymes related to the metabolism of compounds like methyl nicotinate for therapeutic purposes (Gao et al., 2021).

Microvascular Response in Skin

Methyl nicotinate's effects on the skin's microvascular response have been studied, emphasizing its potential use in assessing the health and viability of skin microcirculation. This research is particularly relevant for understanding the localized impact of methyl nicotinate on the skin's vascular system (Elawa et al., 2019).

Niacin Skin Flushing

The skin reactions to niacin, including methyl nicotinate, have been compared in different patient populations, including those with schizophrenia and depression. This research provides insights into the dermatological reactions elicited by nicotinamide derivatives and their potential diagnostic applications (Bosveld-van Haandel et al., 2006).

Predictive Biomarker for NAMPT Inhibitors

Research on NAMPT inhibitors, which interact with nicotinamide metabolism, identified NAPRT1 expression as a predictive biomarker. This work highlights the importance of understanding the genetic and epigenetic landscape related to nicotinamide metabolism, potentially relevant for methyl nicotinate (Shames et al., 2013).

Mecanismo De Acción

Target of Action

Methyl nicotinoylacetate is a derivative of niacin, also known as vitamin B3 It’s known that niacin plays a crucial role in the metabolism of cells, particularly in the synthesis of fatty acids, cholesterol, and certain hormones .

Mode of Action

They act as precursors to coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic processes .

Biochemical Pathways

This compound likely participates in similar biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins. It plays a crucial role in the conversion of food into energy by acting as a coenzyme in energy transfer reactions, particularly the metabolism of glucose, fat, and alcohol .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The result of this compound’s action would likely be similar to that of niacin. Niacin is essential for the health of the skin, the functioning of the nervous system, and the maintenance of the gastrointestinal tract. It also has a role in the reduction of cholesterol and triglycerides in the blood .

Propiedades

IUPAC Name |

methyl 3-oxo-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQKVXRLRKKRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068986 | |

| Record name | Methyl nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54950-20-8 | |

| Record name | Methyl β-oxo-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54950-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinepropanoic acid, beta-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054950208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinepropanoic acid, β-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

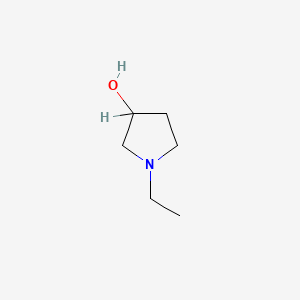

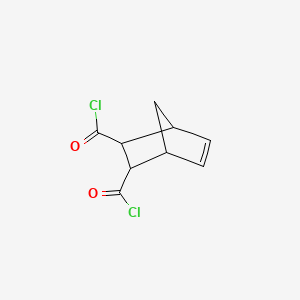

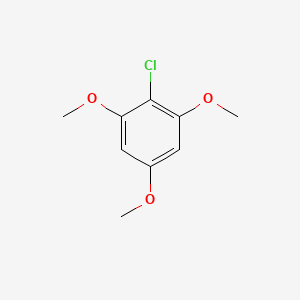

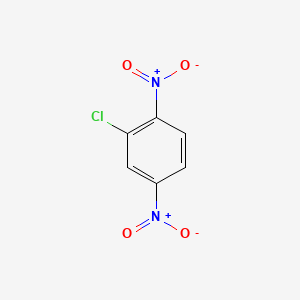

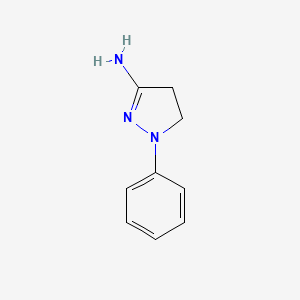

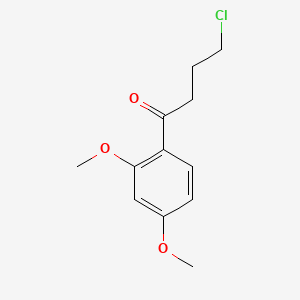

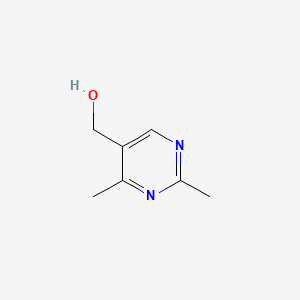

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)